molecular formula C12H16N2O B1294873 N-Piperidin-4-ylbenzamide CAS No. 33953-37-6

N-Piperidin-4-ylbenzamide

Cat. No. B1294873
CAS RN: 33953-37-6
M. Wt: 204.27 g/mol
InChI Key: JMQDNLCNCDSHNC-UHFFFAOYSA-N
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Description

“N-Piperidin-4-ylbenzamide” is a chemical compound that belongs to the class of benzamides . It is used for research and development purposes .


Synthesis Analysis

A series of novel benzamide derivatives, including “N-Piperidin-4-ylbenzamide”, were designed and synthesized guided by bioisosterism and pharmacokinetic parameters . The synthesis involved intra- and intermolecular reactions leading to the formation of various piperidine derivatives .


Molecular Structure Analysis

The molecular formula of “N-Piperidin-4-ylbenzamide” is C12H16N2O . It is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “N-Piperidin-4-ylbenzamide” include hydrogenation, cyclization, cycloaddition, annulation, and amination .


Physical And Chemical Properties Analysis

“N-Piperidin-4-ylbenzamide” has a molecular weight of 204.26800 g/mol and a density of 1.11 g/cm3. It has a boiling point of 412.4ºC at 760 mmHg and a melting point of 137 °C .

Scientific Research Applications

Pharmacological Properties

  • N-Piperidin-4-ylbenzamide derivatives have been investigated for their pharmacological properties, particularly as selective serotonin 4 receptor agonists. Studies have shown their potential in accelerating gastric emptying and increasing the frequency of defecation, suggesting their usefulness as prokinetic agents for gastrointestinal disorders (Sonda et al., 2004).

Metabolite Identification and Transporter-Mediated Excretion

  • The metabolites of certain N-Piperidin-4-ylbenzamide compounds have been identified and their role in renal and hepatic excretion explored. These studies provide insights into the metabolic pathways and potential therapeutic applications of these compounds (Umehara et al., 2009).

Anti-angiogenic and DNA Cleavage Activities

  • Some N-Piperidin-4-ylbenzamide derivatives have shown significant anti-angiogenic and DNA cleavage activities, making them potential candidates for anticancer therapies (Kambappa et al., 2017).

Inhibition of Mitochondrial Permeability Transition Pore

  • N-Phenylbenzamides, including N-Piperidin-4-ylbenzamide derivatives, have been found to inhibit the mitochondrial permeability transition pore effectively, suggesting their potential in treating diseases related to mitochondrial dysfunction (Roy et al., 2016).

Impurities in Pharmaceutical Drugs

  • The identification of impurities related to N-Piperidin-4-ylbenzamide in pharmaceutical drugs has been studied, highlighting the importance of quality control in drug manufacturing (Kancherla et al., 2018).

HIV-1 Reverse Transcriptase Inhibition

  • N-Piperidin-4-ylbenzamide-based compounds have been explored as inhibitors of non-nucleoside reverse transcriptase, showing promise in the treatment of HIV-1, especially against resistant mutant viruses (Tang et al., 2010).

Antiproliferative and ADMET Studies

  • Studies on N-Piperidin-4-ylbenzamide derivatives have shown considerable antiproliferative effects against various human cancer cell lines, suggesting their potential as anticancer agents (Harishkumar et al., 2018).

properties

IUPAC Name

N-piperidin-4-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQDNLCNCDSHNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1NC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70955533
Record name N-(Piperidin-4-yl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Piperidin-4-ylbenzamide

CAS RN

33953-37-6
Record name N-4-Piperidinylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33953-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-4-Piperidylbenzamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033953376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(Piperidin-4-yl)benzenecarboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70955533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-4-piperidylbenzamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.039
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a suspension of 10% palladium on carbon (0.2 g) in 30 mL of ethyl alcohol was added a solution of 1-benzyl-4-benzamido-piperidine (0.5 g, 1.79 mmol) in ethyl alcohol (10 mL). The resulting suspension was hydrogenated at 100 psi at 50° C. for 30 h after which it was filtered through a pad of celite and the solvent was removed in vacuo to obtain 0.34 g (100%) of 4-benzamidopiperidine as a white solid. It was used in the next step without purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.2 g
Type
catalyst
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
C Logé, V Wallez, E Scalbert… - Journal of enzyme …, 2002 - Taylor & Francis
In order to specify structure-activity relationships we have synthesized new series of analogues of the Rho-kinase inhibitor (R)−(+)− N −(4-pyridyl)-4-(1-aminoethyl)benzamide (Y-32885)…
Number of citations: 23 www.tandfonline.com
A Balupuri, MH Lee, S Chae, E Jung, W Yoon… - European Journal of …, 2018 - Elsevier
… Interestingly, N-piperidin-4-ylbenzamide (compound 2), N-(1,3-thiazol-2-yl)piperidine-4-carboxamide (compound 3) and N-phenylpiperidine-4-carboxamide (compound 4) scaffolds …
Number of citations: 9 www.sciencedirect.com

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